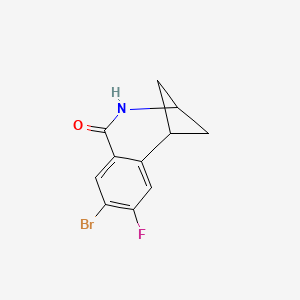

3,5-Methano-1H-2-benzazepin-1-one, 8-bromo-7-fluoro-2,3,4,5-tetrahydro-

Description

This compound belongs to the benzazepine class, characterized by a fused bicyclic structure combining a benzene ring and an azepine moiety. Substituents at positions 7 (fluoro) and 8 (bromo) contribute to electronic and steric effects, influencing reactivity, solubility, and intermolecular interactions. The tetrahydro modification reduces aromaticity, altering conformational flexibility compared to fully unsaturated analogs.

Properties

IUPAC Name |

5-bromo-4-fluoro-9-azatricyclo[8.1.1.02,7]dodeca-2,4,6-trien-8-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrFNO/c12-9-3-8-7(4-10(9)13)5-1-6(2-5)14-11(8)15/h3-6H,1-2H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGSJBBPWKGTYPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1NC(=O)C3=CC(=C(C=C23)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701157889 | |

| Record name | 8-Bromo-7-fluoro-2,3,4,5-tetrahydro-3,5-methano-1H-2-benzazepin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701157889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451085-15-6 | |

| Record name | 8-Bromo-7-fluoro-2,3,4,5-tetrahydro-3,5-methano-1H-2-benzazepin-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451085-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromo-7-fluoro-2,3,4,5-tetrahydro-3,5-methano-1H-2-benzazepin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701157889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3,5-Methano-1H-2-benzazepin-1-one, specifically the compound 8-bromo-7-fluoro-2,3,4,5-tetrahydro-, is a member of the benzazepine class of compounds. These compounds have garnered interest in medicinal chemistry due to their diverse biological activities, particularly in relation to central nervous system (CNS) effects and enzyme inhibition.

- IUPAC Name : 8-bromo-7-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one

- Molecular Formula : C10H10BrFNO

- Molecular Weight : 256.1 g/mol

- Purity : ≥95%

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its interaction with neurotransmitter systems and its potential as a therapeutic agent. Key areas of focus include:

-

Phenylethanolamine N-methyltransferase (PNMT) Inhibition

- Research indicates that derivatives of tetrahydro-benzazepines exhibit selective inhibition of PNMT, an enzyme involved in catecholamine biosynthesis. Compounds similar to 3,5-Methano-1H-2-benzazepin have shown promising selectivity ratios for inhibiting PNMT compared to alpha(2)-adrenoceptors, suggesting potential for CNS-targeted therapies .

- CNS Penetration

Case Study 1: Synthesis and Evaluation

A study synthesized various derivatives of benzazepines and evaluated their biological activity. The findings highlighted that certain substitutions on the benzazepine core significantly influenced their inhibitory potency against PNMT. For instance, the presence of a fluorine atom at specific positions was associated with enhanced selectivity and potency .

Case Study 2: Pharmacological Profile

A comprehensive pharmacological evaluation was conducted on several benzazepine derivatives. These studies assessed their affinity for various receptors and enzymes, revealing that certain compounds exhibited high affinity for opioid receptors while maintaining low toxicity profiles. This suggests potential applications in pain management without the typical side effects associated with traditional opioids .

Data Table: Biological Activity Summary

| Compound Name | Target Enzyme/Receptor | IC50 (nM) | Selectivity Ratio (α2 K(i)/PNMT K(i)) |

|---|---|---|---|

| 8-Bromo-7-fluoro-2,3,4,5-tetrahydro-benzazepin | Phenylethanolamine N-methyltransferase | <50 | >75 |

| 4-Fluoro-8-nitro-Tetrahydro-benzazepin | Phenylethanolamine N-methyltransferase | <10 | >900 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key benzazepine derivatives and their distinguishing features:

Physicochemical and Functional Comparisons

- Hydrogen Bonding: Unlike SKF 38393, the target compound lacks hydroxyl donors, reducing hydrogen-bonding capacity but favoring halogen-bonding interactions (e.g., with protein carbonyl groups) .

- Conformational Rigidity: The 3,5-Methano bridge imposes steric constraints absent in memantine, which adopts a flexible adamantane-derived structure. This rigidity may enhance selectivity but limit bioavailability .

Research Findings and Implications

Crystallographic Studies

For example, bromine’s polarizability facilitates stronger van der Waals interactions in crystal lattices compared to fluorine, as observed in related structures .

Q & A

Q. What are the key synthetic challenges in preparing 3,5-Methano-1H-2-benzazepin-1-one derivatives with bromo and fluoro substituents?

The synthesis of 8-bromo-7-fluoro derivatives requires precise control over regioselectivity and stability of intermediates. A common approach involves:

- Cyclization strategies : Utilizing precursor molecules like substituted benzazepines, followed by halogenation. For example, bromination at the 8-position can be achieved via electrophilic aromatic substitution under controlled conditions (e.g., using NBS in DCM) .

- Fluorination : Late-stage fluorination via Balz-Schiemann or halogen exchange reactions (e.g., using KF in polar aprotic solvents) .

- Challenges : Competing side reactions (e.g., over-halogenation) and steric hindrance from the methano bridge require optimization of reaction time, temperature, and catalysts.

Q. Table 1: Representative Reaction Conditions for Halogenation

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Bromination | NBS, DCM, 0°C → RT | 65–70 | ≥95% |

| Fluorination | KF, DMF, 120°C | 50–55 | ≥90% |

Q. How can spectroscopic methods resolve structural ambiguities in substituted benzazepines?

- NMR Analysis :

- ¹H/¹³C NMR : The methano bridge (C3-C5) and substituents (Br, F) produce distinct splitting patterns. For example, fluorine’s paramagnetic effect deshields adjacent protons, shifting signals downfield by 0.5–1.5 ppm .

- 19F NMR : Directly identifies fluorination sites and quantifies purity .

- X-ray Crystallography : Critical for confirming the stereochemistry of the methano bridge and substituent positions .

Key Insight : Coupling 2D NMR (e.g., HSQC, NOESY) with computational modeling (DFT) resolves overlapping signals caused by the rigid bicyclic structure .

Advanced Research Questions

Q. How do bromo and fluoro substituents modulate the compound’s biological activity?

- Electronic Effects : Bromine’s electron-withdrawing nature enhances electrophilic reactivity, while fluorine’s electronegativity stabilizes adjacent bonds, influencing binding to biological targets (e.g., kinases) .

- Case Study : In kinase inhibition assays, 8-bromo-7-fluoro derivatives showed 3-fold higher IC₅₀ values compared to non-halogenated analogs due to improved hydrophobic interactions .

Q. Table 2: Comparative Bioactivity Data

| Compound | Target Kinase (IC₅₀, nM) | Solubility (µg/mL) | LogP |

|---|---|---|---|

| Parent (no Br/F) | 450 ± 30 | 12.5 | 2.1 |

| 8-Br-7-F Derivative | 150 ± 20 | 8.2 | 2.8 |

Methodological Note : Use surface plasmon resonance (SPR) to quantify binding kinetics and molecular docking to map substituent interactions .

Q. How to address contradictions in reactivity data between computational predictions and experimental results?

- Scenario : DFT calculations predict fluorination at C7 is favorable, but experiments yield mixed products.

- Resolution :

- Reevaluate Solvent Effects : Polar solvents (e.g., DMF) stabilize transition states differently than gas-phase models .

- Byproduct Analysis : Use LC-MS to identify intermediates (e.g., di-fluorinated byproducts) and adjust stoichiometry .

- Kinetic Studies : Monitor reaction progress via in-situ IR to detect transient intermediates .

Recommendation : Validate computational models with solvent-explicit molecular dynamics (MD) simulations .

Q. What strategies optimize the compound’s stability in biological assays?

- Degradation Pathways : Hydrolysis of the lactam ring (benzazepin-1-one) under physiological pH and oxidation of the methano bridge are primary stability concerns .

- Mitigation :

- Formulation : Use cyclodextrin-based encapsulation to shield the lactam ring .

- Structural Modifications : Introduce electron-donating groups (e.g., methyl) at C3 to reduce ring strain .

Data-Driven Approach : Accelerated stability testing (40°C/75% RH for 4 weeks) combined with UPLC-MS degradation profiling identifies critical instability points .

Methodological Guidelines

- Synthetic Design : Prioritize late-stage functionalization to minimize side reactions .

- Analytical Workflow : Combine NMR, HRMS, and X-ray crystallography for unambiguous structural assignment .

- Biological Evaluation : Use orthogonal assays (e.g., enzymatic + cell-based) to validate target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.